Pentaerythritol tetrathioglycolate
Overview
Description
Pentaerythritol tetrathioglycolate is not directly mentioned in the provided papers; however, the papers do discuss various pentaerythritol derivatives and their properties. Pentaerythritol itself is a versatile building block in organic synthesis, often used to create various esters and compounds with applications ranging from explosives to pharmaceuticals .
Synthesis Analysis
The synthesis of pentaerythritol derivatives typically involves esterification or nitration reactions. For instance, pentaerythritol tetranitrate (PETN) is synthesized through a discontinuous nitration process starting from pentaerythritol with fuming nitric acid . Another example is the synthesis of chloroacetic pentaerythritol tetraester by melt solid esterification method using SO2-4/TiO2-SnO2 solid superacid as the catalyst10. These methods highlight the reactivity of pentaerythritol's hydroxyl groups in forming ester linkages.
Molecular Structure Analysis
The molecular structure of pentaerythritol derivatives has been studied using various techniques. X-ray diffraction data at 100 K and theoretical calculations have been used to analyze the bonding in pentaerythritol tetranitrate crystals . Additionally, vibrational properties and structure of PETN have been investigated using density functional theory methods, with results in good agreement with experimental data .
Chemical Reactions Analysis
Pentaerythritol derivatives undergo a range of chemical reactions. For example, PETN is known for its explosive properties due to its nitrate ester group structure . The synthesis of pentaerythritol trinitrate substituted s-tetrazine and s-triazine involves characterizing their chemical and energetic materials properties . Moreover, the reactivity of pentaerythritol with carboxylic acids has been explored, showing that different esters can be formed depending on the structure of the acid used .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentaerythritol derivatives are diverse. PETN is a high explosive with significant yield and is often used in military and medical applications . The thermal properties of these compounds have been characterized using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . The vibrational properties of PETN have been studied to understand its structure better . Additionally, the effects of pentaerythritol tetranitrate on vascular reactivity and superoxide production have been investigated, showing its potential for vasoprotective activities .
Scientific Research Applications
Vasoprotective Activities and Vascular Reactivity
Pentaerythritol tetranitrate, a metabolite of Pentaerythritol tetrathioglycolate, has been shown to possess vasoprotective activities in experimental atherosclerosis. A study by Kojda, Hacker, and Noack (1998) explored its effects on vascular reactivity and superoxide production, suggesting an NO-dependent pathway for reducing vascular oxidant stress, contributing to its vasoprotective activity in atherosclerosis (Kojda, Hacker, & Noack, 1998).
Impact on Blood Pressure and Epigenetic Modifications
Wu et al. (2015) reported that maternal treatment of spontaneously hypertensive rats with Pentaerythritol tetranitrate reduces blood pressure in female offspring. The study highlighted the long-lasting effect accompanied by upregulation of certain enzymes and suggested epigenetic changes as a cause (Wu et al., 2015).
Applications in Glycodendrimers
Touaibia et al. (2007) explored the use of Pentaerythritol and bis‐pentaerythritol scaffolds for the preparation of first-generation glycodendrimers. These glycodendrimers exhibited nanomolar affinities to Escherichia coli FimH, suggesting their potential in microbial interaction studies (Touaibia et al., 2007).
Improvement of Vascular Dysfunction
Schuhmacher et al. (2010) studied the impact of Pentaerythritol tetranitrate on angiotensin II–induced vascular dysfunction. They concluded that its treatment improves vascular function through the induction of antioxidant enzymes, thereby highlighting its therapeutic potential in hypertension and vascular diseases (Schuhmacher et al., 2010).
Thermal Energy Storage Applications
VenkitarajK et al. (2017) investigated the use of Pentaerythritol in thermal energy storage applications, particularly its enhancement with alumina nanoparticles. Their findings suggest good thermal and chemical stability, making it suitable for energy storage technologies (VenkitarajK et al., 2017).
Environmental Degradation Studies
Zhuang, Gui, and Gillham (2008) evaluated the degradation of Pentaerythritol tetranitrate (PETN) in the presence of granular iron, offering insights into environmental remediation techniques for PETN-contaminated water (Zhuang, Gui, & Gillham, 2008).
Safety And Hazards
Pentaerythritol is used as a fire retardant, such as in plastics and intumescent paints and coatings. It releases water upon heating and leaves a deposit of thermally insulating char . Dust can form an explosive mixture with air. Any unavoidable deposit of dust must be regularly removed. Ensure good ventilation at the work station .
Future Directions
Pentaerythritol tetranitrate has been studied for potential benefits in chronic ischemic heart failure patients. PETN targeting reactive oxygen species generation halted the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure .
properties
IUPAC Name |
[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8S4/c14-9(1-22)18-5-13(6-19-10(15)2-23,7-20-11(16)3-24)8-21-12(17)4-25/h22-25H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDUCNPHDIMQCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064989 | |
Record name | 2,2-Bis(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentaerythritol tetrakis(2-mercaptoacetate) | |
CAS RN |
10193-99-4 | |
Record name | Pentaerythritol tetrakis(2-mercaptoacetate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10193-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 65476 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentaerythritol tetrathioglycolate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentaerythritol tetrathioglycolate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-mercapto-, 1,1'-[2,2-bis[[(2-mercaptoacetyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl bis(mercaptoacetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOCURE PETMA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R0OK7GPK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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